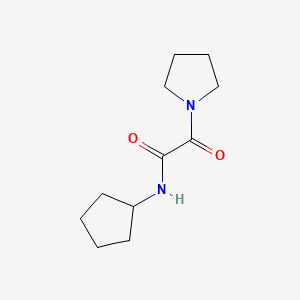![molecular formula C25H26N2O2S B5008130 N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in signal transduction pathways involved in immune system regulation. BMS-986142 has been the subject of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases.
Wirkmechanismus
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide selectively inhibits the TYK2 enzyme, which plays a crucial role in the signaling pathways involved in immune system regulation. By inhibiting TYK2, this compound can modulate the immune response, leading to a reduction in inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent and selective inhibition of TYK2, leading to a reduction in inflammation and tissue damage associated with autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of TYK2 by N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide has several advantages for lab experiments. It allows researchers to study the role of TYK2 in immune system regulation and the pathogenesis of autoimmune diseases. However, one limitation of this compound is that it is a small molecule inhibitor, which may have off-target effects on other enzymes in the JAK family.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide. One area of interest is the potential use of this compound in combination with other therapies for the treatment of autoimmune diseases. Another area of research is the development of more selective TYK2 inhibitors that have fewer off-target effects. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide involves a multi-step process that includes the reaction of 2-methyl-1H-indole with benzyl bromide to form N-benzyl-2-methyl-1H-indole. This intermediate compound is then reacted with 4-methylbenzenesulfonyl chloride to form N-benzyl-2-methyl-1H-indole-3-ethyl-4-methylbenzenesulfonamide. The final step involves the deprotection of the benzyl group to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases. The selective inhibition of TYK2 has been shown to modulate the immune response, making it a promising target for the treatment of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-19-12-14-22(15-13-19)30(28,29)26-17-16-23-20(2)27(18-21-8-4-3-5-9-21)25-11-7-6-10-24(23)25/h3-15,26H,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMNKHBBKOUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)


![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5008136.png)
![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)